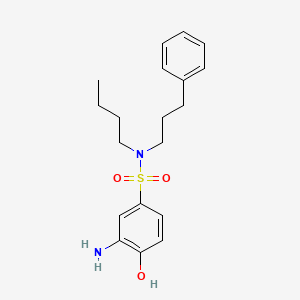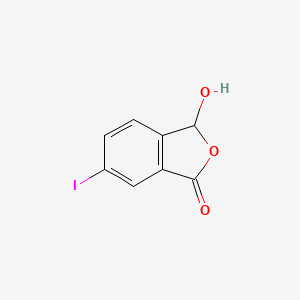
3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid
概要
説明
3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid is a heterocyclic compound that contains both pyridine and isoxazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 3-fluoropyridine, the compound undergoes various functional group transformations to introduce the necessary substituents.
Isoxazole Ring Formation: The isoxazole ring is formed through cyclization reactions involving appropriate precursors, such as hydroxylamine and α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a versatile building block in the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biological Studies: Researchers study the compound’s effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound may be used in the development of agrochemicals, materials science, and other industrial applications.
作用機序
The mechanism of action of 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the isoxazole ring play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may inhibit or activate its targets through various pathways, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- 3-Fluoropyridine-2-carboxylic acid
- 5-Methylisoxazole-4-carboxylic acid
- 3-Fluoro-5-methylisoxazole
Uniqueness
3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid is unique due to the combination of its fluorinated pyridine and isoxazole rings, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, while the isoxazole ring contributes to its reactivity and potential biological activity.
特性
分子式 |
C10H7FN2O3 |
|---|---|
分子量 |
222.17 g/mol |
IUPAC名 |
3-(3-fluoropyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O3/c1-5-7(10(14)15)9(13-16-5)8-6(11)3-2-4-12-8/h2-4H,1H3,(H,14,15) |
InChIキー |
IWPJYLDPSHXSGX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=C(C=CC=N2)F)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-Methyl-3-(morpholin-4-yl)propoxy]benzenamine](/img/structure/B8451080.png)



![[(2S)-2-isocyanato-2-phenylethyl]dimethylamine hydrochloride](/img/structure/B8451118.png)







